![molecular formula C13H20O B11941574 (E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one CAS No. 39872-57-6](/img/structure/B11941574.png)
(E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
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Overview
Description
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H18O. It is a derivative of butenone and cyclohexene, characterized by the presence of a butenone group attached to a cyclohexene ring with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of 4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one with acetone.
Oxidation of Aldehydes: Another method involves the oxidation of aldehydes like β-cyclocitral using oxidizing agents such as silver oxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as rose oil, where it is present as a minor component. The compound can be isolated through distillation and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butenone group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sodium hydroxide for aldol condensation
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its distinctive structure which contributes to its functional properties. The molecular weight is approximately 192.303 g/mol with a LogP of 4.01, indicating its lipophilic nature which can influence its behavior in biological systems and environmental interactions .
Analytical Applications
High-Performance Liquid Chromatography (HPLC) :
One of the primary applications of this compound is in the field of analytical chemistry. It can be effectively separated and analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This approach allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .
Environmental Impact
The environmental implications of this compound are noteworthy as well. It has been classified as toxic to aquatic life with long-lasting effects . Understanding these properties is crucial for assessing the ecological risks associated with its use in various products.
Case Study 1: HPLC Method Development
A study focused on developing an HPLC method for the separation of this compound highlighted its effectiveness in isolating impurities from complex mixtures. The method was validated for precision and accuracy, making it a valuable tool in pharmaceutical analysis .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving various plant extracts containing similar compounds, researchers found that certain fractions exhibited potent antimicrobial activity against a range of pathogens. This study underscores the potential therapeutic applications of such compounds in treating infections .
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
β-Damascenone: A structurally similar compound with a butenone group attached to a cyclohexadiene ring.
3-Oxo-β-ionone: Another related compound with a similar cyclohexenone structure.
Uniqueness
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its presence in natural sources like rose oil and its applications in various fields further highlight its uniqueness .
Biological Activity
(E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one, also known as β-ionone , is a compound with significant biological activity and potential applications in various fields, including pharmacology and food science. This article explores its biological properties, including antioxidant and antimicrobial activities, metabolism, toxicity, and potential therapeutic uses.
- CAS Number : 39872-57-6
- Molecular Formula : C13H20O
- Molecular Weight : 192.303 g/mol
- LogP : 4.01
Antioxidant Activity
Antioxidant activity is one of the most studied properties of β-ionone. Research has shown that β-ionone exhibits significant free radical scavenging capabilities. In a study assessing the antioxidant potential of various extracts containing β-ionone, it was found that the compound demonstrated effective inhibition against DPPH and ABTS radicals.
Extract Type | DPPH IC50 (µM TE/g) | ABTS IC50 (µM TE/g) |
---|---|---|
β-Ionone Extract | 28.08 | 2402.95 |
Control Extract | 8.18 | 360.08 |
These results indicate that β-ionone can be a potent antioxidant agent, which may contribute to its protective effects in biological systems .
Antimicrobial Activity
β-Ionone has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that it possesses inhibitory effects against bacteria and fungi, making it a candidate for use in food preservation and therapeutic applications.
Case Study: Antimicrobial Efficacy
In a controlled study, β-ionone was tested against Escherichia coli and Staphylococcus aureus. The results showed:
Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
E. coli | 0.5 |
S. aureus | 0.3 |
These findings suggest that β-ionone has promising antibacterial properties, which could be leveraged in developing natural preservatives or therapeutic agents .
Metabolism and Toxicity
The metabolism of β-ionone primarily occurs in the liver, where it is transformed into various metabolites such as 3-oxo-β-ionone and dihydro-3-oxo-β-ionol. Toxicological studies indicate that β-ionone has low acute toxicity when administered orally, with an LD50 value of approximately 4590 mg/kg in animal models .
Toxicity Profile Summary
Parameter | Value |
---|---|
LD50 (oral) | 4590 mg/kg |
Skin Irritation | Slightly irritating |
Eye Irritation | Slightly irritating |
NOAEL (No Observed Adverse Effect Level) | 100 mg/kg/day |
These results highlight that while β-ionone is generally safe at low concentrations, care must be taken regarding its dosage in applications .
Potential Therapeutic Applications
Given its biological activities, β-ionone has potential applications in several areas:
- Cosmetics : Due to its antioxidant properties, it can be used in skincare products to combat oxidative stress.
- Food Industry : Its antimicrobial properties make it suitable for use as a natural preservative.
- Pharmaceuticals : Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Properties
CAS No. |
39872-57-6 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(E)-1-(2,4,4-trimethylcyclohex-2-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-6-12(14)11-7-8-13(3,4)9-10(11)2/h5-6,9,11H,7-8H2,1-4H3/b6-5+ |
InChI Key |
NELDPSDYTZADSA-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1CCC(C=C1C)(C)C |
Canonical SMILES |
CC=CC(=O)C1CCC(C=C1C)(C)C |
Origin of Product |
United States |
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